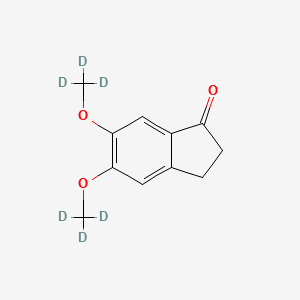

5,6-Di(meth-d3-oxy)-1-indanone

Description

5,6-Di(meth-d3-oxy)-1-indanone is a deuterated derivative of 5,6-dimethoxy-1-indanone, where the three hydrogen atoms in each methoxy (-OCH3) group are replaced with deuterium (-OCD3). This isotopic substitution increases its molecular weight by 6 atomic mass units (6 × 1.006 g/mol) compared to the non-deuterated analog. The compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry and pharmacokinetic studies to track metabolic pathways or improve analytical precision .

Structurally, it retains the 1-indanone core—a bicyclic system with a ketone group at position 1 and methoxy-d3 groups at positions 5 and 6. This substitution pattern is critical for its bioactivity and physicochemical properties, as seen in related indanone derivatives used in pharmaceuticals .

Properties

IUPAC Name |

5,6-bis(trideuteriomethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMQOBPGHZFGLC-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2C(=C1)CCC2=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Di(meth-d3-oxy)-1-indanone typically involves the following steps:

Starting Material: The synthesis begins with 1-indanone as the starting material.

Methoxylation: The indanone is subjected to methoxylation using deuterated methanol (CD₃OD) in the presence of a suitable catalyst, such as a strong acid like sulfuric acid or a base like sodium methoxide.

Deuterium Exchange: The methoxylation process incorporates deuterium atoms into the methoxy groups, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5,6-Di(meth-d3-oxy)-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

5,6-Di(meth-d3-oxy)-1-indanone has several scientific research applications:

Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential pharmacological properties, including its effects on enzyme activity and receptor binding.

Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 5,6-Di(meth-d3-oxy)-1-indanone involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the methoxy groups can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and changes in metabolic rates.

Comparison with Similar Compounds

Comparison with Similar Indanone Derivatives

Structural and Molecular Differences

The table below compares structural features and molecular properties of 5,6-Di(meth-d3-oxy)-1-indanone with key analogs:

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | 5,6-di(OCD3) | C11H6D6O3 | ~198.25* | Not specified | Isotopic labeling, metabolic studies |

| 5,6-Dimethoxy-1-indanone | 5,6-di(OCH3) | C11H12O3 | 192.21 | 2107-69-9 | Precursor for donepezil (Alzheimer’s drug) |

| 5-Methoxy-1-indanone | 5-OCH3 | C10H10O2 | 162.18 | 5111-70-6 | Cytotoxicity studies |

| 4,5,6-Trimethoxy-1-indanone | 4,5,6-tri(OCH3) | C12H14O4 | 222.24 | 16718-42-6 | Organic synthesis, drug development |

| 5,6-Dimethoxy-3,3-dimethyl-1-indanone | 5,6-di(OCH3); 3,3-di(CH3) | C13H16O3 | 220.27 | 4136-26-9 | Not specified (structural studies) |

*Estimated based on non-deuterated analog .

Key Observations:

- Substituent Effects: Additional methoxy groups (e.g., 4,5,6-trimethoxy-1-indanone) increase electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions .

- Deuterium Impact : The deuterated version exhibits negligible differences in chemical reactivity but significant isotopic discrimination in metabolic and spectroscopic applications .

Physicochemical Properties

Melting Points and Stability:

- 5,6-Dimethoxy-1-indanone: Melts at 118–120°C, with stability attributed to resonance stabilization of the methoxy groups .

- This compound: Expected to have a slightly higher melting point due to increased molecular mass, though experimental data are unavailable .

- 5-Methoxy-1-indanone: Lower melting point (108–110°C) due to reduced symmetry and intermolecular forces .

Thermodynamic Behavior:

- Methoxy groups in 1-indanone derivatives contribute enthalpic stabilization (~30–40 kJ/mol per -OCH3 group) due to resonance and inductive effects, as demonstrated in computational studies . Deuterated analogs show similar trends but may exhibit minor differences in vapor pressure and solubility .

Research Findings and Trends

Deuterium’s Role: Deuterated methoxy groups in this compound reduce metabolic degradation rates (via the kinetic isotope effect), making it valuable for prolonged drug activity studies .

Mono-methoxy derivatives (e.g., 5-Methoxy-1-indanone) exhibit lower bioactivity, emphasizing the importance of dual methoxy groups in donepezil-like compounds .

Environmental Interactions: Solvent polarity significantly affects the optical and electronic properties of 1-indanone derivatives, with methoxy groups amplifying solvatochromic shifts .

Biological Activity

5,6-Di(meth-d3-oxy)-1-indanone is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H10O2

- Molecular Weight : 162.19 g/mol

- Chemical Structure : The compound contains two methoxy groups attached to the indanone core, which is crucial for its biological activity.

Target Interactions

The biological activity of this compound is mediated through its interactions with various biological targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft.

- Protein Binding : The compound may interact with specific proteins, altering their function and influencing cellular signaling pathways .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Oxidative Stress Modulation : It has been observed to affect the levels of reactive oxygen species (ROS) within cells, potentially leading to oxidative stress.

- Neuroprotective Effects : By inhibiting AChE, the compound may exert neuroprotective effects, which are beneficial in neurodegenerative conditions .

Biological Activities

The compound exhibits a range of biological activities that can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : In vitro studies revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

- Neuroprotective Studies : Animal model studies indicated that administration of this compound led to a significant reduction in neurotoxicity associated with AChE inhibition. Behavioral tests showed improved cognitive function in treated groups compared to controls.

- Oxidative Stress Assessment : Research demonstrated that treatment with the compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting its potential as an antioxidant agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed in tissues with a preference for brain tissue due to its lipophilicity.

- Metabolism : Metabolized primarily in the liver, with several metabolites identified that retain biological activity.

- Excretion : Primarily excreted via urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.